molecular formula C14H9NO5 B1593555 4-(4-Nitrobenzoyl)benzoic acid CAS No. 7377-13-1

4-(4-Nitrobenzoyl)benzoic acid

Cat. No. B1593555
CAS RN: 7377-13-1
M. Wt: 271.22 g/mol
InChI Key: FGGHZEMNYJKTDV-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)benzoic acid is a chemical compound with the CAS Number: 7377-13-1 and a molecular weight of 271.23 . It is a solid substance that is stored at room temperature .


Synthesis Analysis

The synthesis of 4-(4-Nitrobenzoyl)benzoic acid involves an ice-cooled mixture of glacial acetic acid and sulfuric acid. Chromium oxide is added in small portions to keep the temperature below 10 °C .


Molecular Structure Analysis

The molecular formula of 4-(4-Nitrobenzoyl)benzoic acid is C14H9NO5 . The structure of this compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

4-(4-Nitrobenzoyl)benzoic acid is a solid substance that is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Solid-State Versatility in Molecular Salts/Cocrystals

4-(4-Nitrobenzoyl)benzoic acid has been explored in the context of molecular salts and cocrystals. In one study, molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives were synthesized and characterized, highlighting the role of halogen bonds in crystal stabilization (Oruganti et al., 2017).

Polyaniline Doping

Another study focused on using benzoic acid and its derivatives, including 4-nitrobenzoic acid, as dopants for polyaniline. This research explored the electrical properties of the resulting polyaniline-benzoic acid salts (Amarnath & Palaniappan, 2005).

Synthesis Methods

Research has also been conducted on the synthesis of p-nitrobenzoic acid and benzoic acids from benzyl and methyl ketones, offering practical methods for synthesizing 4-nitrobenzoic acid (Khodaei, Khosropour, & Moghanian, 2007).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, related to 4-nitrobenzoic acid, have been evaluated as possible sensitizers of Eu(III) and Tb(III) luminescence, demonstrating significant luminescence properties (Viswanathan & Bettencourt-Dias, 2006).

Crystallographic Studies

A study on benzoic acid derivatives, including 4-nitrobenzoic acid, using X-ray powder diffraction, provided insights into the nature of intermolecular interactions and molecular electrostatic potential (Pramanik et al., 2019).

Speciation in Solution

The self-association of 2-chloro-4-nitrobenzoic acid in various solvents was investigated to understand the role of hydrogen bonding and aromatic interactions in solvent interactions and crystallization (Be̅rziņš et al., 2021).

Spectroscopic Analysis

Research on the spectroscopic properties of 2-, 3-, and 4-nitrobenzoic acids, including vibrational band assignments and NMR spectra, contributed to a deeper understanding of the molecular structure (Samsonowicz et al., 2007).

Safety And Hazards

This compound may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation .

properties

IUPAC Name

4-(4-nitrobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHZEMNYJKTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308862
Record name 4-(4-Nitro-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrobenzoyl)benzoic acid

CAS RN

7377-13-1
Record name 7377-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Nitro-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Takenaka, S Hayashi… - Molecular Crystals and …, 1984 - Taylor & Francis
A homologous series of 4-(4-alkoxyphenoxycarbonyl)phenyl 4-(4-nitrobenzoyl) benzoates has been prepared. The octyloxy and nonyloxy homologs give rise to three kinds of smectic A …
Number of citations: 2 www.tandfonline.com
OIA Salem, M Frotscher, C Scherer… - Journal of medicinal …, 2006 - ACS Publications
Novel substituted benzoyl benzoic acids and phenylacetic acids 1−14 have been synthesized and evaluated for inhibition of rat and human steroid 5α-reductase isozymes 1 and 2. The …
Number of citations: 36 pubs.acs.org
RR Baker, TJ Schwan, J Novotny… - Journal of …, 1966 - Wiley Online Library
A series of p‐substituted benzoic acids and benzoyl‐L‐glutamic acids were synthesized and evaluated as inhibitors of dihydrofolic reductase in order to gain information on the position …
Number of citations: 32 onlinelibrary.wiley.com
LW Guo, AR Hajipour, K Karaoglu… - …, 2012 - Wiley Online Library
Sigma (σ) receptors are unique non‐opioid binding sites that are associated with a broad range of disease states. Sigma‐2 receptors provide a promising target for diagnostic imaging …

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